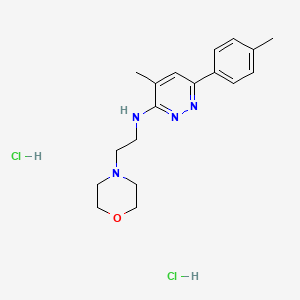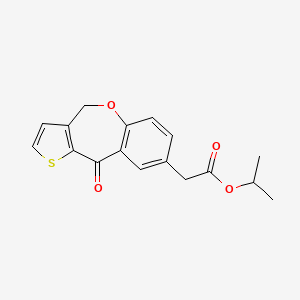
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate is synthesized from 4-(2-carboxy-3-thienylmethoxy)phenylacetic acid. The synthesis involves a process comprising acid halide formation followed by esterification . The reaction conditions typically include the use of an acid catalyst and a suitable solvent to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions may result in the formation of new functionalized derivatives .
Aplicaciones Científicas De Investigación
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate can be compared with other similar compounds, such as:
4-(4,10-dihydro-10-oxothieno(3,2-c)(1)-benzoxepin-8-yl)butanol: Another compound with a similar core structure but different functional groups.
Isopropyl 4,10-dihydro-10-oxothieno(3,2-c)(1)benzoxepin-8-carboxylate: A related ester with a carboxylate group instead of an acetate group
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other similar compounds .
Propiedades
Número CAS |
63050-09-9 |
|---|---|
Fórmula molecular |
C17H16O4S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
propan-2-yl 2-(10-oxo-4H-thieno[3,2-c][1]benzoxepin-8-yl)acetate |
InChI |
InChI=1S/C17H16O4S/c1-10(2)21-15(18)8-11-3-4-14-13(7-11)16(19)17-12(9-20-14)5-6-22-17/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
VSDYPXFLUNDKOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=C(C2=O)SC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


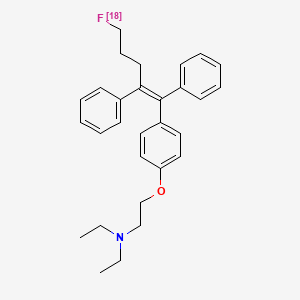


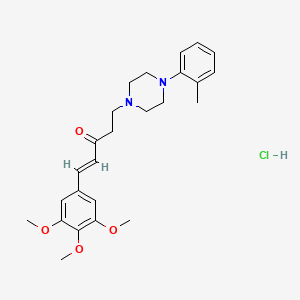
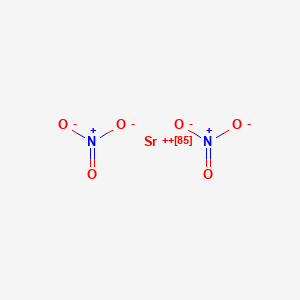

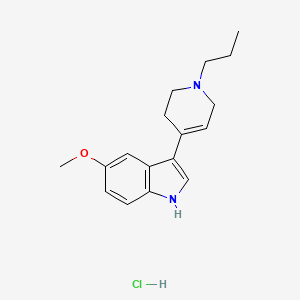
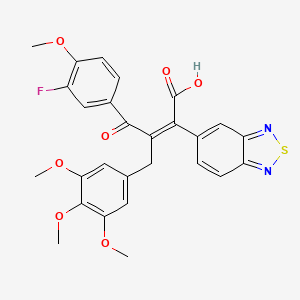


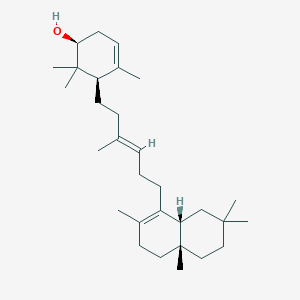
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
